molecular formula C15H13Cl2NO3S B2466041 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-41-5

2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2466041
CAS No.: 339097-41-5
M. Wt: 358.23
InChI Key: ITJATCWRJDPYTB-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a dichlorophenyl ring and an acetamide group linked to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenyl sulfoxide and 4-methoxyphenyl acetamide as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or acetonitrile. The reaction temperature is maintained at a moderate level, typically around 25-30°C.

    Catalysts and Reagents: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction conditions is common to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

    Reduction: 2-[(3,4-dichlorophenyl)thio]-N-(4-methoxyphenyl)acetamide

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying sulfoxide chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(3,4-dichlorophenyl)thio]-N-(4-methoxyphenyl)acetamide
  • 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-hydroxyphenyl)acetamide

Comparison

Compared to its analogs, 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide exhibits unique reactivity due to the presence of the sulfinyl group. This functional group imparts distinct redox properties, making it more versatile in chemical reactions. Additionally, the methoxy group on the phenyl ring can influence the compound’s biological activity, potentially enhancing its therapeutic potential.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-21-11-4-2-10(3-5-11)18-15(19)9-22(20)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJATCWRJDPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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